molecular formula C12H17N3O4 B6339842 tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate CAS No. 1936245-20-3

tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate

Cat. No.: B6339842
CAS No.: 1936245-20-3
M. Wt: 267.28 g/mol
InChI Key: FSMWJOANHWCVEX-UHFFFAOYSA-N
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Description

tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with two ketone groups (2,4-dioxo) and a tert-butyl carbamate protective group. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions. The tert-butyl group enhances solubility in organic solvents and stability under acidic or basic conditions, which is critical for its utility in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-10(17)14-9(7)16/h4-6H2,1-3H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWJOANHWCVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the tert-Butoxycarbonyl Group

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. In a representative procedure, a chlorinated pyridopyrimidine intermediate (e.g., 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) is dissolved in dichloromethane (DCM) and treated with Boc anhydride and triethylamine (TEA) at 0–20°C for 16 hours. This method achieves a 74% yield, with purification via flash chromatography using hexane/ethyl acetate gradients.

Optimization of Reaction Conditions

Key variables affecting Boc protection include:

  • Temperature : Reactions conducted at 0°C minimize side reactions such as N-alkylation.

  • Solvent : Polar aprotic solvents like DCM or acetonitrile improve reagent solubility.

  • Base : TEA is preferred over stronger bases (e.g., DMAP) to avoid dehydrohalogenation of chlorinated precursors.

Oxidation of Chloropyridopyrimidine Precursors

Hydrolysis and Oxidation of Dichloro Intermediates

The dichloro precursor, tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, serves as a critical intermediate. Conversion to the dioxo derivative involves two steps:

  • Hydrolysis : Treatment with aqueous NaOH or H2O replaces chlorine atoms with hydroxyl groups.

  • Oxidation : Ceric ammonium nitrate (CAN) in acetonitrile/water oxidizes hydroxyl groups to ketones, yielding the 2,4-dioxo product.

Example Protocol :

  • Dissolve dichloro precursor (1 eq) in acetonitrile/water (3:1).

  • Add CAN (2.5 eq) in batches at 0°C.

  • Stir at room temperature for 6–8 hours.

  • Quench with saturated Na2SO3, concentrate, and purify via column chromatography (ethyl acetate/hexane).
    Yields range from 70% to 85%, depending on substituents.

Mechanistic Insights

CAN-mediated oxidation proceeds via a radical mechanism, where Ce(IV) abstracts a hydrogen atom from the hydroxyl group, forming a ketone. The solvent system (acetonitrile/water) stabilizes intermediates, enhancing reaction efficiency.

Multicomponent Condensation Approaches

Three-Component Reaction with 1,3-Dicarbonyl Compounds

A one-pot synthesis using 6-amino-1,3-dimethyluracil, aromatic aldehydes, and 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) in the presence of SBA-Pr-SO3H (a mesoporous acid catalyst) constructs the pyridopyrimidine core.

Procedure :

  • Reflux a mixture of aldehyde (1 eq), 1,3-dicarbonyl (1 eq), 6-amino-1,3-dimethyluracil (1 eq), and SBA-Pr-SO3H (0.024 mmol H+) in acetonitrile for 40–45 minutes.

  • Filter the catalyst and crystallize the product from ethanol.
    Yields exceed 85%, with the catalyst reusable for four cycles without significant loss in activity.

Limitations and Adaptations

While this method efficiently builds the dihydropyrido[2,3-d]pyrimidine scaffold, adapting it to the [3,4-d] isomer requires modifying the substitution pattern of the aldehyde and 1,3-dicarbonyl components.

Catalytic Methods and Reagent Optimization

Role of Ceric Ammonium Nitrate (CAN)

CAN is pivotal in oxidizing hydroxyl intermediates to ketones. Optimal conditions use 2.5 equivalents of CAN in a 3:1 acetonitrile/water mixture, achieving complete conversion within 6 hours.

Acid Catalysts in Cyclocondensation

SBA-Pr-SO3H, a sulfonic acid-functionalized mesoporous silica, accelerates cyclocondensation by protonating carbonyl groups, facilitating nucleophilic attack by 6-amino uracil derivatives.

Purification and Characterization Techniques

Chromatographic Purification

  • Flash Chromatography : Employ hexane/ethyl acetate (4:1 to 1:1) gradients to isolate Boc-protected intermediates.

  • Recrystallization : Use ethanol or methanol for high-purity dioxo products.

Spectroscopic Data

  • MS (ESI) : Molecular ion peaks at m/z 305.24 [M+H]+ for dichloro precursors and m/z 222.12–284.13 [M+H]+ for dioxo derivatives.

  • 1H NMR : Characteristic signals include tert-butyl singlets (δ 1.47 ppm) and pyridopyrimidine protons (δ 3.7–4.6 ppm) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-d]pyrimidines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies have suggested that the incorporation of the tert-butyl group may enhance bioactivity and solubility in biological systems .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of pyrimidine derivatives. Compounds similar to tert-butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine have demonstrated effectiveness against bacterial strains and fungi in vitro. This suggests a possible role in developing new antimicrobial agents .

Neuroprotective Effects

Preliminary studies suggest that certain pyridine-derived compounds can exhibit neuroprotective effects. These compounds may influence pathways related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating oxidative stress and inflammation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrido-pyrimidine derivatives and their anticancer activities against human cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that tert-butyl substitutions could be beneficial for developing potent anticancer agents .

Case Study 2: Antimicrobial Screening

In a recent screening of novel heterocyclic compounds for antimicrobial activity published in Pharmaceutical Biology, tert-butyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development into therapeutic agents .

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters investigated the neuroprotective effects of pyridine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that compounds like tert-butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine could reduce cell death through antioxidant mechanisms .

Mechanism of Action

The mechanism of action of tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Substituent Variability

  • Analog 1 (CAS 916420-27-4) : Features 2,4-dichloro substituents on a pyrrolo[3,4-d]pyrimidine core. Chlorine atoms enhance lipophilicity but may raise toxicity concerns.
  • Analog 2 (CAS 869198-95-8) : Retains dichloro substituents but on a partially saturated pyrido[3,4-d]pyrimidine ring, reducing ring rigidity compared to the target compound.

Ring Saturation and Conformation

  • The target compound’s hexahydro-pyrido[3,4-d]pyrimidine system introduces partial saturation, balancing rigidity and flexibility for binding interactions.

Physicochemical Properties

Property Target Compound Analog 1 (CAS 916420-27-4) Analog 2 (CAS 869198-95-8) Analog 3
Molecular Formula C₁₂H₁₅N₃O₄* C₁₁H₁₂Cl₂N₃O₂ C₁₂H₁₅Cl₂N₃O₂ C₁₂H₁₈N₄O₂
Molecular Weight (g/mol) ~297.27* 304.17 304.17 ~274.30
Key Substituents 2,4-dioxo 2,4-dichloro 2,4-dichloro 2-amino
Solubility Moderate (polar solvents) Low (lipophilic) Low (lipophilic) Moderate (polar)
Stability High (tert-butyl protection) Sensitive to nucleophiles Stable under inert conditions Prone to oxidation
Synthetic Utility Amine protection Electrophilic coupling Intermediate for halogenation Nucleophilic reactions

*Inferred from analogs due to lack of direct data.

Research Findings and Implications

Recent studies highlight the target compound’s superiority in drug intermediate synthesis due to its balanced polarity and stability. For instance, its use in ’s patent synthesis underscores its role in constructing complex spirocyclic drug candidates. In contrast, chlorinated analogs, while reactive, pose challenges in purification and environmental safety .

Biological Activity

tert-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate , a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O4C_{12}H_{17}N_{3}O_{4} with a molecular weight of 267.28 g/mol. The compound features a pyrido-pyrimidine framework that contributes to its biological activity.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Weight267.28 g/mol
Molecular FormulaC12H17N3O4
CAS Number1936245-20-3
AppearanceSolid
Storage ConditionsRoom Temperature

Antidiabetic Properties

Research indicates that compounds similar to tert-butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine have demonstrated inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus patients .

CNS Activity

Some studies suggest that derivatives of pyrido-pyrimidine structures exhibit binding affinity to histamine H3 receptors. This interaction may influence neurotransmitter release and has potential implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Potential

Recent investigations have highlighted the potential of this compound as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways; thus, inhibiting their activity may provide therapeutic benefits in cancer treatment. Compounds with similar structures have been shown to inhibit HPK1 (Hemopoietic Progenitor Kinase 1), which is relevant in specific cancer types .

GABA Receptor Modulation

The compound may also act as a positive allosteric modulator at the GABAA_A receptor subunit alpha 5 (GABAA_Aα5). This modulation could enhance inhibitory neurotransmission in the central nervous system (CNS), presenting opportunities for developing anxiolytic or sedative medications .

Study on DPP-IV Inhibition

A study conducted by researchers focused on synthesizing various pyrido-pyrimidine derivatives and evaluating their DPP-IV inhibitory activity. The results indicated that certain modifications on the tert-butyl group significantly enhanced inhibitory potency compared to standard drugs used for diabetes management .

CNS Activity Evaluation

In another study assessing the CNS activity of pyrido-pyrimidine derivatives, researchers utilized binding assays to determine their affinity for histamine H3 receptors. The findings suggested that some compounds exhibited promising binding profiles that warrant further investigation for therapeutic applications in neurodegenerative diseases .

Anticancer Activity Assessment

A series of experiments were carried out to evaluate the anticancer potential of pyrido-pyrimidine derivatives against various cancer cell lines. The results indicated that specific modifications led to improved efficacy in inhibiting tumor growth through kinase inhibition pathways .

Q & A

Q. How can stereochemical outcomes in the synthesis of spirocyclic derivatives of this compound be controlled?

  • Methodological Answer : Stereocontrol requires:
  • Chiral catalysts : Use asymmetric organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) in cyclization steps .
  • Temperature modulation : Lower reaction temperatures (-20°C to 0°C) can favor kinetic over thermodynamic product formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states with specific stereochemistry .

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